3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H24F3NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Acetyl-2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1100768-25-9, is a compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 387.4 g/mol. The structure features a piperidine ring substituted with an acetyl and trifluoromethyl group, which may contribute to its biological activity.
Property | Value |
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Molecular Formula | C19H24F3NO4 |
Molecular Weight | 387.4 g/mol |
CAS Number | 1100768-25-9 |
Anticancer Activity
Research indicates that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced cytotoxicity due to increased lipophilicity and altered electronic properties, which may facilitate better interaction with cellular targets.
TRPV1 Receptor Modulation
High-throughput screening has identified piperidine derivatives as ligands for the TRPV1 receptor, which is implicated in pain and inflammatory responses. The SAR analysis suggests that modifications in the piperidine structure can enhance binding affinity and selectivity towards TRPV1, indicating potential therapeutic applications in pain management .
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds reveal that:
- Substituents : The presence of trifluoromethyl and acetyl groups significantly influences biological activity.
- Piperidine Ring : Modifications on the piperidine ring can enhance receptor binding and improve pharmacokinetic properties.
- Hydrophobic Interactions : Increased hydrophobicity from fluorinated groups often correlates with improved membrane permeability and bioavailability.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various piperidine derivatives on cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer). Compounds structurally similar to tert-butyl ester derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : In vivo models have demonstrated that compounds with similar structures exhibit significant analgesic effects when administered orally, suggesting that modifications like the tert-butyl ester enhance oral bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
tert-butyl 3-[4-acetyl-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-12(24)13-7-8-16(15(10-13)19(20,21)22)26-14-6-5-9-23(11-14)17(25)27-18(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPRVMSITOZISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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